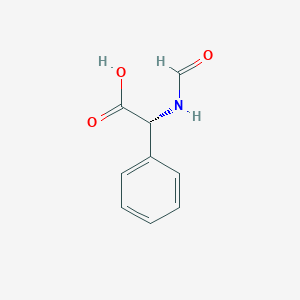
Formyl-D-Phenylglycin
Übersicht
Beschreibung
Formyl-D-phenylglycine is a non-proteinogenic amino acid with the molecular formula C9H9NO3 and a molecular weight of 179.17 g/mol It is characterized by the presence of a formyl group attached to the amino group of D-phenylglycine
Wissenschaftliche Forschungsanwendungen
Formyl-D-phenylglycine has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
Formyl-D-phenylglycine is a biotransformation product of formaldehyde and phenylalanine . It has been shown to be an efficient, cross-linked enzyme with optimal catalytic activity . The primary target of Formyl-D-phenylglycine is the Formyl Peptide Receptor 2 (FPR2/ALX) , a human G protein-coupled receptor .
Mode of Action
Formyl-D-phenylglycine interacts with its target, the FPR2/ALX, which is capable of binding specialized pro-resolving mediators (SPMs) and participates in the resolution process . This receptor has been implicated in several inflammatory diseases . The interaction of Formyl-D-phenylglycine with FPR2/ALX can modulate both pro- and anti-inflammatory responses .
Biochemical Pathways
Formyl-D-phenylglycine is involved in the L-phenylalanine pathway . The stereo-inverting D-phenylglycine aminotransferase (D-PhgAT), isolated from Pseudomonas stutzeri ST-201, catalyses the reversible transamination from L-glutamic acid to benzoylformate, yielding α-ketoglutarate and D-phenylglycine (D-Phg) . This pathway allows the synthesis of enantiopure aromatic D-amino acids at a preparative scale .
Pharmacokinetics
It’s known that formyl-d-phenylglycine is a biotransformation product of formaldehyde and phenylalanine , suggesting that it may be metabolized in the body
Result of Action
The molecular and cellular effects of Formyl-D-phenylglycine’s action are largely dependent on its interaction with the FPR2/ALX receptor . By binding to this receptor, Formyl-D-phenylglycine can modulate both pro- and anti-inflammatory responses , potentially influencing a range of cellular processes related to inflammation.
Action Environment
The action of Formyl-D-phenylglycine can be influenced by various environmental factors. For instance, the presence of other ligands in the environment can affect the binding of Formyl-D-phenylglycine to the FPR2/ALX receptor . Additionally, the pH and temperature of the environment could potentially influence the stability and efficacy of Formyl-D-phenylglycine.
Biochemische Analyse
Biochemical Properties
Formyl-D-phenylglycine interacts with various enzymes, proteins, and other biomolecules. It is an efficient, cross-linked enzyme with optimal catalytic activity . The stereo-inverting D-phenylglycine aminotransferase (D-PhgAT), isolated from Pseudomonas stutzeri ST-201, catalyses the reversible transamination from L-glutamic acid to benzoylformate, yielding α-ketoglutarate and D-phenylglycine .
Cellular Effects
This receptor has been implicated in several inflammatory diseases .
Molecular Mechanism
The molecular mechanism of Formyl-D-phenylglycine involves the conversion of phenylpyruvate via mandelate and phenylglyoxylate to D-Phg . This three-step route is composed of the enzymes hydroxymandelate synthase (HmaS), hydroxymandelate oxidase (Hmo), and the stereoinverting hydroxyphenylglycine aminotransferase (HpgAT) .
Dosage Effects in Animal Models
Animal models play a crucial role in advancing biomedical research, especially in the field of gene therapy .
Metabolic Pathways
Formyl-D-phenylglycine is involved in the metabolic pathway that converts phenylpyruvate via mandelate and phenylglyoxylate to D-Phg . This pathway involves the enzymes hydroxymandelate synthase (HmaS), hydroxymandelate oxidase (Hmo), and the stereoinverting hydroxyphenylglycine aminotransferase (HpgAT) .
Subcellular Localization
The prediction of protein subcellular localization is of great relevance for proteomics research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Formyl-D-phenylglycine can be synthesized through several methods. One common approach involves the Strecker synthesis, where benzaldehyde, cyanide, and ammonia react to form racemic phenylglycinonitrile. This intermediate is then converted to Formyl-D-phenylglycine using nitrilase variants . Another method involves the use of diastereomeric salt crystallization of racemic phenylglycine or the corresponding racemic hydantoin, followed by enzymatic conversion using D-hydantoinases .
Industrial Production Methods: Industrial production of Formyl-D-phenylglycine often employs multi-enzyme cascade pathways. For instance, a four-enzyme cascade pathway can be developed for the efficient production of D-p-hydroxyphenylglycine from L-tyrosine . This method is advantageous due to its high yield, enantiomeric excess, and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: Formyl-D-phenylglycine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylglyoxylic acid, while reduction can produce phenylalanine derivatives.
Vergleich Mit ähnlichen Verbindungen
Formyl-D-phenylglycine can be compared with other phenylglycine derivatives such as 4-hydroxyphenylglycine and 3,5-dihydroxyphenylglycine . These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activity. For instance:
4-Hydroxyphenylglycine: Contains a hydroxyl group at the para position, enhancing its hydrophilicity and reactivity in certain biochemical pathways.
3,5-Dihydroxyphenylglycine: Has two hydroxyl groups, which can further increase its solubility and potential for hydrogen bonding.
Eigenschaften
IUPAC Name |
(2R)-2-formamido-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c11-6-10-8(9(12)13)7-4-2-1-3-5-7/h1-6,8H,(H,10,11)(H,12,13)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZTYHYHSDPMHRA-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C(=O)O)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426713 | |
| Record name | Formyl-D-phenylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10419-71-3 | |
| Record name | Formyl-D-phenylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



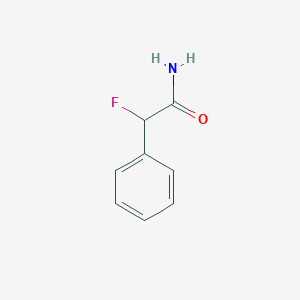
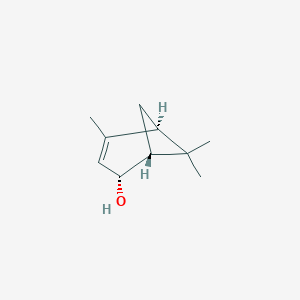
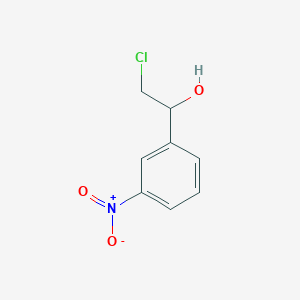
![4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazine-1-carboxamide](/img/structure/B83685.png)




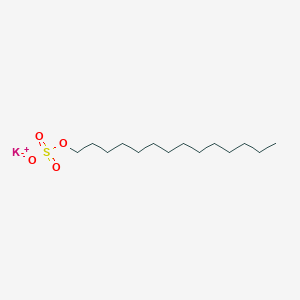
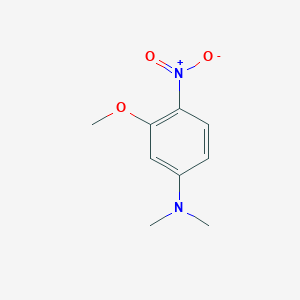


![1,3-Diphenylimidazo[4,5-b]quinoxalin-2-one](/img/structure/B83699.png)
